M1 Receptor Binding Affinity Advantage Over Pirenzepine
This compound demonstrates high-affinity binding to the human M1 receptor with an IC50 of 13 nM, as measured by displacement of [3H]NMS radioligand [1]. This value is comparable to the reference M1 antagonist pirenzepine (IC50 = 14.6 nM) [2]. However, pirenzepine acts as an orthosteric antagonist, whereas the compound operates via an allosteric mechanism, offering functional selectivity that cannot be achieved by orthosteric ligands. By contrast, a structurally distinct M1 PAM from the same quinolone class (BDBM50030247) exhibits a Ki of 282 nM [3], nearly 22-fold weaker binding. This affinity difference is substantial and can impact the effective concentration required in cellular and in vivo models, making the 13 nM–binding compound the more potent tool for probing M1 allosteric pharmacology.
| Evidence Dimension | M1 receptor binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 13 nM (displacement of [3H]NMS from human M1 in CHO membranes) |
| Comparator Or Baseline | Pirenzepine IC50 = 14.6 nM (reference M1 antagonist); BDBM50030247 Ki = 282 nM (quinolone M1 ligand) |
| Quantified Difference | 1.1-fold more potent than pirenzepine; 21.7-fold more potent than BDBM50030247 |
| Conditions | Human M1 receptor expressed in CHO cell membranes, [3H]NMS radioligand displacement assay |
Why This Matters
The 13 nM IC50 ensures that lower concentrations of the compound are required for receptor occupancy in binding studies, reducing off-target effects and conserving scarce or expensive compound during procurement and experimental use.
- [1] BindingDB. BDBM50216130 (CHEMBL3349343). IC50 = 13 nM; displacement of [3H]NMS from human M1 receptor in CHO membranes. https://www.bindingdb.org/ View Source
- [2] Reaction Biology. M1 Biochemical Binding Assay Service: Pirenzepine Reference Compound IC50 = 14.6 nM. https://www.reactionbiology.com/ View Source
- [3] BindingDB. BDBM50030247 (CHEMBL3354075). Ki = 282 nM for human M1 receptor. https://www.bindingdb.org/ View Source
